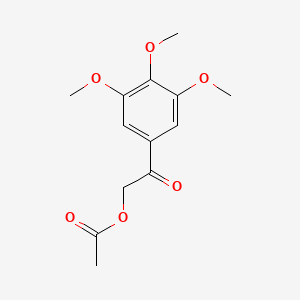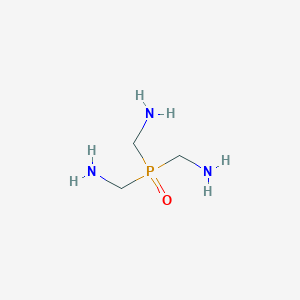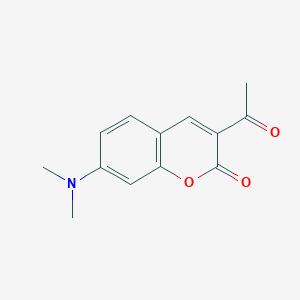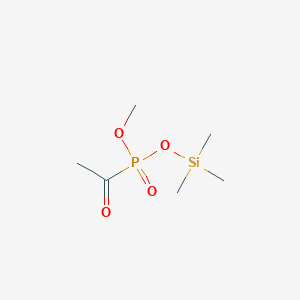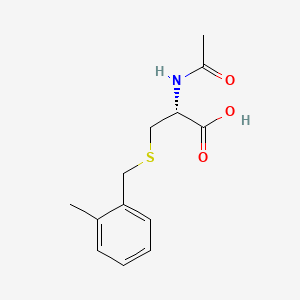
S-(2-Methylbenzyl)-N-acetylcysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(2-Methylbenzyl)-N-acetylcysteine: is an organic compound that belongs to the class of thioethers It is a derivative of N-acetylcysteine, where the sulfur atom is bonded to a 2-methylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Methylbenzyl)-N-acetylcysteine typically involves the reaction of N-acetylcysteine with 2-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by extraction and purification techniques such as recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: S-(2-Methylbenzyl)-N-acetylcysteine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Derivatives with different functional groups
Scientific Research Applications
Chemistry: S-(2-Methylbenzyl)-N-acetylcysteine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new materials .
Biology: In biological research, this compound is studied for its potential antioxidant properties. It is investigated for its ability to scavenge free radicals and protect cells from oxidative stress .
Medicine: The compound is explored for its therapeutic potential in treating conditions related to oxidative stress, such as neurodegenerative diseases and liver disorders. Its ability to modulate cellular redox status makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used as an additive in various formulations. It is incorporated into products to enhance stability and shelf life .
Mechanism of Action
The mechanism of action of S-(2-Methylbenzyl)-N-acetylcysteine involves its interaction with cellular thiol groups. The compound can donate its thiol group to replenish intracellular glutathione levels, thereby enhancing the antioxidant capacity of cells. This action helps in neutralizing reactive oxygen species (ROS) and protecting cells from oxidative damage .
Comparison with Similar Compounds
- S-benzyldithiocarbazate (SBDTC)
- S-4-methylbenzyldithiocarbazate (S4MBDTC)
- 2-methylbenzyl alcohol
Comparison: S-(2-Methylbenzyl)-N-acetylcysteine is unique due to its specific structure, which combines the properties of N-acetylcysteine and 2-methylbenzyl groups. This combination imparts distinct antioxidant properties and makes it more effective in certain applications compared to its analogs .
Properties
CAS No. |
73898-18-7 |
|---|---|
Molecular Formula |
C13H17NO3S |
Molecular Weight |
267.35 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-[(2-methylphenyl)methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C13H17NO3S/c1-9-5-3-4-6-11(9)7-18-8-12(13(16)17)14-10(2)15/h3-6,12H,7-8H2,1-2H3,(H,14,15)(H,16,17)/t12-/m0/s1 |
InChI Key |
TYMRNCZACFVURC-LBPRGKRZSA-N |
Isomeric SMILES |
CC1=CC=CC=C1CSC[C@@H](C(=O)O)NC(=O)C |
Canonical SMILES |
CC1=CC=CC=C1CSCC(C(=O)O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


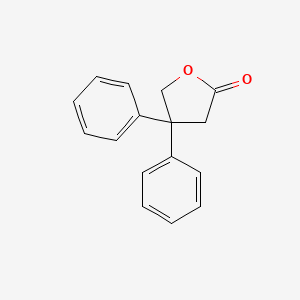
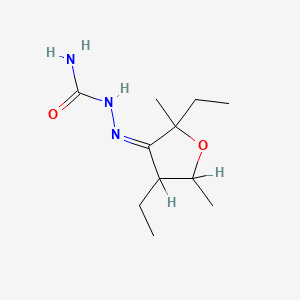
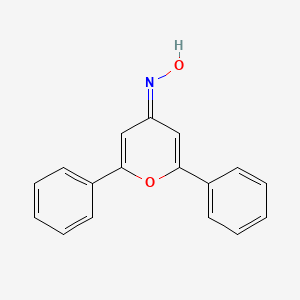
![Phosphonic acid, [3-(2-furanyl)-1-hydroxy-2-propenyl]-, dimethyl ester](/img/structure/B14458546.png)
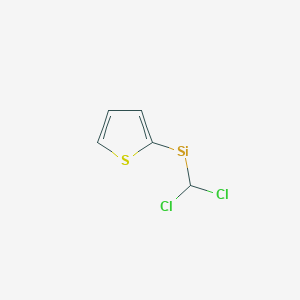
![5-Methyl-2-phenyl-4-[(E)-(pyridin-2-yl)diazenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14458556.png)
![N-[4-Chloro-3-(trifluoromethyl)phenyl]-L-valine](/img/structure/B14458578.png)
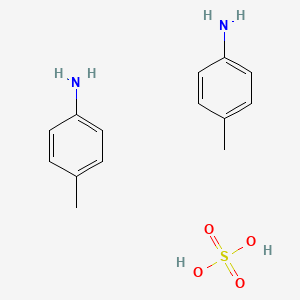
![2H-Inden-2-one, 1,3-bis[(4-azidophenyl)methylene]-1,3-dihydro-](/img/structure/B14458588.png)
